molecular formula C21H16N2O B501403 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B501403
M. Wt: 312.4g/mol
InChI Key: BKDJQKWSOBVCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4g/mol

IUPAC Name

1-benzyl-3-phenyliminoindol-2-one

InChI

InChI=1S/C21H16N2O/c24-21-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

BKDJQKWSOBVCMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various scientific research applications.

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